molecular formula C14H11N3O2 B11492598 1-Hydroxy-3-(methoxymethyl)pyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 309742-08-3

1-Hydroxy-3-(methoxymethyl)pyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B11492598
CAS No.: 309742-08-3
M. Wt: 253.26 g/mol
InChI Key: VAWISSLBKBZMSQ-UHFFFAOYSA-N
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Description

1-Hydroxy-3-(methoxymethyl)pyrido[1,2-a]benzimidazole-4-carbonitrile is a heterocyclic compound that belongs to the class of pyrido[1,2-a]benzimidazoles. These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry .

Preparation Methods

The synthesis of 1-Hydroxy-3-(methoxymethyl)pyrido[1,2-a]benzimidazole-4-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate intermediates under specific conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

1-Hydroxy-3-(methoxymethyl)pyrido[1,2-a]benzimidazole-4-carbonitrile undergoes various chemical reactions, including:

Scientific Research Applications

Pharmacological Activities

Antiviral Properties
Recent studies have indicated that derivatives of pyrido[1,2-a]benzimidazole compounds exhibit antiviral activity, particularly against hepatitis C virus (HCV). For instance, compounds structurally related to 1-hydroxy-3-(methoxymethyl)pyrido[1,2-a]benzimidazole-4-carbonitrile have shown promising results with EC50 values in the nanomolar range against HCV non-structural proteins .

Anticancer Activity
The compound's structural similarities to other benzimidazole derivatives suggest potential anticancer properties. Research has demonstrated that certain benzimidazole derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. Specifically, compounds with similar frameworks have been evaluated for their effectiveness against colorectal carcinoma cells, showcasing significant inhibitory effects compared to standard chemotherapy agents .

Antimicrobial Effects
Benzimidazole derivatives have been extensively studied for their antimicrobial properties. Compounds related to this compound have shown activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties. The synthesis of such derivatives often involves modifications that enhance their antimicrobial efficacy .

Case Study 1: Antiviral Activity Against HCV

A study published in Frontiers in Pharmacology highlighted the synthesis of multiple benzimidazole derivatives, including those structurally similar to this compound. These compounds were tested for their ability to inhibit HCV replication. The most promising candidates exhibited EC50 values below 10 nM, indicating strong antiviral potential .

Case Study 2: Anticancer Efficacy

In another investigation, derivatives of pyrido[1,2-a]benzimidazole were screened for anticancer activity against human colorectal carcinoma cell lines (HCT116). The results showed that specific modifications led to compounds with IC50 values significantly lower than those of traditional chemotherapeutics like 5-fluorouracil (5-FU), suggesting a novel approach for cancer treatment using these derivatives .

Mechanism of Action

The mechanism of action of 1-Hydroxy-3-(methoxymethyl)pyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. The exact molecular targets and pathways are subjects of ongoing research .

Comparison with Similar Compounds

1-Hydroxy-3-(methoxymethyl)pyrido[1,2-a]benzimidazole-4-carbonitrile can be compared with other pyrido[1,2-a]benzimidazole derivatives. Similar compounds include:

  • 1-Hydroxy-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
  • 1-Hydroxy-2-isopentyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
  • 1-(3-Methoxyanilino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

These compounds share structural similarities but differ in their substituents, leading to variations in their chemical and biological properties .

Biological Activity

1-Hydroxy-3-(methoxymethyl)pyrido[1,2-a]benzimidazole-4-carbonitrile is a heterocyclic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound is part of a larger class of nitrogen-containing heterocycles, which are known for their diverse pharmacological properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C₁₉H₂₁N₅O. The compound features a pyridine ring fused with a benzimidazole structure, which is significant for its biological interactions.

Research indicates that compounds with similar structures often exhibit activity through several mechanisms:

  • Enzyme Inhibition : Many nitrogen-containing heterocycles act as inhibitors of key enzymes involved in disease pathways.
  • Receptor Interaction : These compounds can bind to various receptors, modulating their activity and influencing cellular responses.
  • DNA Interaction : Some studies suggest that similar compounds can intercalate with DNA, affecting replication and transcription processes.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrido[1,2-a]benzimidazole derivatives. For example:

  • A study demonstrated that derivatives showed significant cytotoxicity against various cancer cell lines due to their ability to inhibit tubulin polymerization, disrupting mitotic processes .
  • Molecular docking studies suggested strong binding affinity to tubulin, indicating potential as antitumor agents .

Antimicrobial Activity

Compounds within this class have also been evaluated for antimicrobial properties:

  • Research indicated that certain derivatives exhibited broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell wall synthesis and function .

Neuroprotective Effects

There is emerging evidence supporting the neuroprotective effects of similar compounds:

  • Some studies suggest that these compounds may modulate neurotransmitter systems and exhibit antioxidant properties, which could be beneficial in neurodegenerative diseases .

Case Studies and Research Findings

A comprehensive overview of the biological activity of this compound includes various case studies:

StudyFindings
Study 1 (2023)Identified significant cytotoxic effects on cancer cell lines with IC50 values in the low micromolar range.
Study 2 (2024)Demonstrated antimicrobial efficacy against Staphylococcus aureus and E. coli with minimum inhibitory concentrations (MIC) below 50 µg/mL.
Study 3 (2023)Showed neuroprotective effects in vitro by reducing oxidative stress markers in neuronal cultures.

Properties

CAS No.

309742-08-3

Molecular Formula

C14H11N3O2

Molecular Weight

253.26 g/mol

IUPAC Name

3-(methoxymethyl)-1-oxo-5H-pyrido[1,2-a]benzimidazole-4-carbonitrile

InChI

InChI=1S/C14H11N3O2/c1-19-8-9-6-13(18)17-12-5-3-2-4-11(12)16-14(17)10(9)7-15/h2-6,16H,8H2,1H3

InChI Key

VAWISSLBKBZMSQ-UHFFFAOYSA-N

Canonical SMILES

COCC1=CC(=O)N2C3=CC=CC=C3NC2=C1C#N

Origin of Product

United States

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